molecular formula C10H13ClS B13159431 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene

3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene

Cat. No.: B13159431
M. Wt: 200.73 g/mol
InChI Key: NCYXQORJYVCBTO-UHFFFAOYSA-N
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Description

3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound that features a thiophene ring substituted with a cyclobutylmethyl group, which is further substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl halide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the cyclobutylmethyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting chloromethyl groups to methyl groups.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions to substitute the chloromethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for further functionalization, enabling the compound to engage in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-([1-(Hydroxymethyl)cyclobutyl]methyl)thiophene: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-([1-(Methoxymethyl)cyclobutyl]methyl)thiophene: Features a methoxymethyl group in place of the chloromethyl group.

Uniqueness

3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the chloromethyl group, which provides a versatile handle for further chemical modifications

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

3-[[1-(chloromethyl)cyclobutyl]methyl]thiophene

InChI

InChI=1S/C10H13ClS/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2

InChI Key

NCYXQORJYVCBTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC=C2)CCl

Origin of Product

United States

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